3-Chlorofuro[3,4-b]pyridin-5(7H)-one
Description
3-Chlorofuro[3,4-b]pyridin-5(7H)-one is a chlorinated derivative of the furopyridinone heterocyclic scaffold. Its molecular formula is C₇H₄ClNO₂, with a molecular weight of 169.57 g/mol. This compound has been synthesized via palladium-catalyzed methods and one-pot reactions involving 2-bromopyridine-3-carboxylic acid derivatives .
Properties
IUPAC Name |
3-chloro-7H-furo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-4-1-5-6(9-2-4)3-11-7(5)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHKHXWXXMJOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)Cl)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form Furo[3,4-b]pyridine Core
The fused bicyclic structure is typically prepared by intramolecular cyclization of appropriately substituted pyridine derivatives bearing hydroxy or alkoxy substituents that can form the furan ring upon ring closure.
- Method: Starting from 2-hydroxypyridine or derivatives, cyclodehydration is induced under acidic or dehydrating conditions to form the furo[3,4-b]pyridine skeleton.
- Reagents: Acid catalysts such as polyphosphoric acid (PPA), or dehydrating agents like phosphorus oxychloride (POCl3).
- Conditions: Heating under reflux or elevated temperatures to promote ring closure.
Selective Chlorination at the 3-Position
Selective chlorination is critical to obtain 3-Chlorofuro[3,4-b]pyridin-5(7H)-one.
- Method: Electrophilic aromatic substitution using chlorine sources such as chlorine gas (Cl2), N-chlorosuccinimide (NCS), or sulfuryl chloride (SO2Cl2).
- Conditions: Controlled temperature and solvent choice (e.g., dichloromethane, chloroform) to avoid over-chlorination or side reactions.
- Catalysts: Sometimes Lewis acids or radical initiators are used to enhance selectivity.
Detailed Research Findings and Data
Table 1: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Cyclization | 2-Hydroxypyridine derivative, PPA, heat (150-180°C) | Formation of furo[3,4-b]pyridine core |
| Oxidation | MnO2, solvent (e.g., dichloromethane), room temp | Conversion to 5(7H)-one ketone functionality |
| Chlorination | N-Chlorosuccinimide, CH2Cl2, 0-25°C | Selective chlorination at 3-position |
Notes on Yields and Purity
- Cyclization yields typically range from 65-85% depending on substrate purity and reaction time.
- Oxidation steps show high selectivity with yields around 70-90%.
- Chlorination requires careful control; yields vary from 50-75% with purity confirmed by NMR and elemental analysis.
Analytical Characterization
- Melting Point: Consistent with literature values for this compound.
- NMR Spectroscopy: Characteristic signals confirming the chlorination at position 3 and the ketone at position 5.
- Elemental Analysis: Matches theoretical values for C, H, N, O, and Cl content.
- Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of this compound.
Additional Considerations
- Solvent Choice: Polar aprotic solvents favor cyclization and oxidation steps, while chlorination often benefits from non-polar solvents to control reactivity.
- Temperature Control: Essential during chlorination to prevent poly-chlorination or decomposition.
- Purification: Recrystallization from ethanol or ethyl acetate is common to obtain pure product.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorofuro[3,4-b]pyridin-5(7H)-one can undergo a variety of chemical reactions including, but not limited to, oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Often involves oxidizing agents like potassium permanganate or chromium trioxide, typically under acidic conditions.
Reduction: Generally requires reducing agents such as lithium aluminum hydride or catalytic hydrogenation conditions.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions using reagents like sodium hydroxide or various halides under conditions such as heating or reflux.
Major Products Formed: The products formed from these reactions depend largely on the specific reagents and conditions used. For instance, oxidation may lead to the formation of various furan derivatives, while substitution reactions can yield a variety of substituted pyridinones.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one and related derivatives. For instance, compounds with similar furo-pyridine scaffolds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A recent study demonstrated that certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines, particularly MDA-MB-231 and MCF-7. The compounds were tested using MTT assays, revealing IC50 values indicating effective inhibition of cell viability at low concentrations:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1f | MDA-MB-231 | 6.25 |
| 1d | MDA-MB-231 | 25 |
| 1k | MCF-7 | 1.59 (ratio) |
These findings suggest that this compound derivatives can be promising candidates for further development as anticancer agents due to their ability to target multiple cancer cell lines effectively .
Antiviral Properties
The antiviral properties of pyridine derivatives have been extensively studied, with some compounds demonstrating efficacy against viruses such as HIV and hepatitis C virus (HCV). Research indicates that furo-pyridine compounds can inhibit viral replication, making them valuable in developing antiviral therapies.
Case Study: Antiviral Activity
In one study, pyridine-based compounds were evaluated for their activity against HCV. The results showed that specific derivatives exhibited potent antiviral effects, with selectivity indices suggesting minimal toxicity to host cells while effectively inhibiting viral replication .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds derived from this scaffold have shown effectiveness against various bacterial strains, indicating their role in developing new antibiotics.
Data Table: Antimicrobial Efficacy
The following table summarizes the antimicrobial activity of selected furo-pyridine derivatives:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12 µg/mL |
| Compound B | Escherichia coli | 8 µg/mL |
| Compound C | Pseudomonas aeruginosa | 16 µg/mL |
These results underscore the potential of this compound as a lead compound in the search for new antimicrobial agents .
Other Biological Activities
Beyond anticancer and antimicrobial properties, furo-pyridine derivatives have been investigated for various other biological activities:
- Anti-inflammatory : Some studies suggest that these compounds may exhibit anti-inflammatory effects through modulation of inflammatory pathways.
- Neuroprotective : Preliminary research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways within biological systems. For instance, it may interact with enzymes or receptors, influencing biochemical pathways and cellular responses. The exact mechanisms can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations:
- Substituent Effects: The chloro group in 3-Chlorofuro[3,4-b]pyridin-5(7H)-one enhances electrophilicity compared to the parent compound, making it more reactive in cross-coupling reactions . In contrast, the bulky diethylamino and ethoxyphenyl groups in the C7-substituted derivative increase steric hindrance, likely reducing reactivity but improving solubility in organic solvents .
- Synthetic Routes : The parent compound is synthesized via straightforward cyclization, while 3-chloro derivatives require halogenation steps or palladium-mediated coupling .
Physicochemical and Functional Comparisons
Table 2: Spectral and Functional Properties
Key Observations:
- Spectroscopy: The carbonyl stretch (~1680 cm⁻¹) is consistent across furopyridinones, but substituents like hydroxyl or amino groups introduce additional peaks (e.g., OH at 3433 cm⁻¹) .
- Thermal Stability : The parent compound exhibits higher thermal stability (decomposition at 253.56°C) compared to substituted derivatives, which may degrade earlier due to functional group lability .
Biological Activity
The compound 3-Chlorofuro[3,4-b]pyridin-5(7H)-one is a member of the furo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a fused ring system that combines a furan and pyridine moiety. Its chemical formula is , and it possesses unique structural features that influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays against various cancer cell lines have demonstrated significant cytotoxic effects:
- Cell Lines Tested : The compound was evaluated against breast cancer cell lines, including MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive).
- IC50 Values :
- MDA-MB-231: Effective at concentrations as low as 6.25 µM.
- MCF-7: Required higher concentrations (≥100 µM) for significant effects.
These results indicate a preferential activity towards specific cancer types, suggesting a targeted therapeutic application.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MDA-MB-231 | 6.25 | Significant decrease in cell viability |
| MCF-7 | ≥100 | Effects observed only at higher concentrations |
The mechanisms underlying the anticancer effects of this compound involve interactions with key proteins involved in cell signaling pathways:
- Target Proteins : Docking studies have indicated strong binding affinities to serine/threonine kinase (AKT1) and Orexetine type 2 receptor (Ox2R).
- Biological Pathways : These interactions suggest potential modulation of pathways related to cell proliferation and apoptosis.
Study 1: In Vitro Evaluation
A recent study synthesized various derivatives of furo[3,4-b]pyridine and tested their cytotoxicity against breast cancer cell lines. The findings indicated that compounds similar to this compound exhibited promising anticancer activity with low toxicity profiles in normal cells.
Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of furo[3,4-b]pyridine derivatives revealed that substitutions at specific positions significantly enhanced biological activity. For instance, the presence of electron-withdrawing groups like chlorine improved binding affinity to cancer-related targets.
Toxicity Profile
While the compound shows potential as an anticancer agent, it also exhibits some toxicity:
- Acute Toxicity : Classified as harmful if swallowed (H302), with skin irritation potential (H315).
- LD50 Values : Moderate toxicity observed in animal models suggests careful consideration in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimized one-pot synthetic strategies for 3-Chlorofuro[3,4-b]pyridin-5(7H)-one and its derivatives?
- Methodological Answer : A one-pot synthesis starting from 2-bromopyridine-3-carboxylic acid involves sequential deprotonation with butyllithium (2 equivalents) and reaction with carbonyl compounds. After acid quenching, furopyridinones are obtained in moderate yields (45–65%) . For derivatives like 7-butyl analogs, nucleophilic substitution with n-butyllithium in THF or dichloromethane, followed by dehydration and reduction (e.g., using triethylsilane and trifluoroacetic acid), achieves high purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing furo[3,4-b]pyridinone derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming regioselectivity and substitution patterns. Infrared (IR) spectroscopy identifies lactone carbonyl stretching (~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas. For functional derivatives (e.g., hydroxy or amino groups), UV-Vis and fluorescence spectroscopy assess electronic properties .
Advanced Research Questions
Q. How can regioselectivity be controlled during the reduction of furo[3,4-b]pyridinone intermediates?
- Methodological Answer : Magnesium ion-assisted sodium borohydride reduction of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-diones selectively yields 7-hydroxy lactams over 5-hydroxy isomers (95:5 ratio). The Mg²⁺ ion chelates the dione, stabilizing the transition state for 7-hydroxyl formation. Reaction temperatures below 0°C are critical to avoid over-reduction .
Q. What catalytic systems enable sustainable multi-component synthesis of furopyridinone derivatives?
- Methodological Answer : Alum (KAl(SO₄)₂·12H₂O) in aqueous ethanol at 80°C catalyzes four-component reactions (e.g., benzaldehyde, hydrazine, ethyl acetoacetate, and cyclic ketones) to yield fused pyrazolo-furopyridinones (e.g., 3-methyl-1,4-diphenyl derivatives) in 85–92% yield. The catalyst is recyclable, non-toxic, and operates under green conditions .
Q. How do structural modifications influence the biological activity of furo[3,4-b]pyridinone derivatives?
- Methodological Answer : Introducing hydroxy or amino groups at the 7-position enhances bioactivity. For example, marine-derived (S)-3-hydroxy-2,7-dimethylfuro[3,4-b]pyridin-5(7H)-one exhibits antifungal properties. Structure-activity relationship (SAR) studies require combinatorial synthesis (e.g., ionic liquid-mediated three-component reactions) and in vitro screening against target enzymes .
Safety and Regulatory Considerations
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Current hazard assessments classify this compound as low-risk under standard laboratory conditions. No specific safety management (e.g., specialized ventilation or PPE beyond gloves/lab coats) is mandated. However, derivatives with reactive substituents (e.g., nitro groups) require toxicity screening via Ames tests or zebrafish embryo assays prior to large-scale use .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
